5-benzyl-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Overview
Description
5-Benzyl-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that combines several functional groups and ring systems. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The presence of both fluorophenyl and dioxolo groups suggests it may have unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazoloquinoline Core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a quinoline derivative under acidic or basic conditions.
Introduction of the Dioxolo Group: The dioxolo group can be introduced via a cyclization reaction involving a diol and a suitable electrophile.
Benzylation and Fluorophenyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the quinoline ring or the fluorophenyl group, potentially leading to the formation of dihydroquinoline or defluorinated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents such as sodium hydride (NaH) for deprotonation and various halides or boronic acids for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include a variety of substituted quinoline derivatives, benzyl alcohols, and fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 5-benzyl-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may allow it to interact with specific biological targets, leading to the development of drugs with novel mechanisms of action.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-benzyl-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context but may include inhibition of key enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline: Similar structure but with a chlorine atom instead of fluorine.
5-Benzyl-3-(4-methylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline: Similar structure but with a methyl group instead of fluorine.
5-Benzyl-3-(4-nitrophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 5-benzyl-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline imparts unique electronic properties that can influence its reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds and can improve their binding affinity to biological targets, making this compound particularly interesting for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
8-benzyl-5-(4-fluorophenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O2/c25-17-8-6-16(7-9-17)23-19-13-28(12-15-4-2-1-3-5-15)20-11-22-21(29-14-30-22)10-18(20)24(19)27-26-23/h1-11,13H,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSLOHIZGSASAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=CC=C5)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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